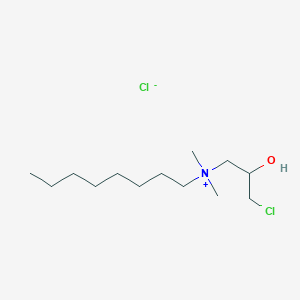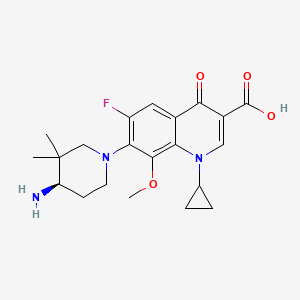
Uridine, 2',3'-dideoxy-5-methyl-2'-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Pyrrolidino-3’-deoxythymidine is a synthetic nucleoside analog that incorporates a pyrrolidine ring into its structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer research. The unique structure of 2’-Pyrrolidino-3’-deoxythymidine allows it to interact with biological systems in ways that differ from natural nucleosides, making it a valuable tool for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Pyrrolidino-3’-deoxythymidine typically involves the modification of thymidine. One common method includes the introduction of a pyrrolidine ring at the 2’ position of the deoxyribose sugar. This can be achieved through a series of chemical reactions, including protection and deprotection steps, nucleophilic substitution, and cyclization reactions.
Industrial Production Methods: Industrial production of 2’-Pyrrolidino-3’-deoxythymidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 2’-Pyrrolidino-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the pyrrolidine ring or the deoxyribose sugar.
Reduction: Reduction reactions can be used to alter the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrrolidine ring or the sugar moiety.
Scientific Research Applications
2’-Pyrrolidino-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and RNA, providing insights into nucleic acid chemistry.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit the replication of certain viruses and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-Pyrrolidino-3’-deoxythymidine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption can inhibit viral replication or induce cell death in cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity.
Comparison with Similar Compounds
2’-Deoxythymidine: The natural nucleoside from which 2’-Pyrrolidino-3’-deoxythymidine is derived.
3’-Deoxythymidine: Another modified nucleoside with potential antiviral properties.
2’-Fluoro-3’-deoxythymidine: A fluorinated analog with enhanced stability and activity.
Uniqueness: 2’-Pyrrolidino-3’-deoxythymidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural modification allows for different interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
134935-06-1 |
|---|---|
Molecular Formula |
C14H21N3O4 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-pyrrolidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O4/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)21-13)16-4-2-3-5-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1 |
InChI Key |
UWVAPBCWJJHQNM-DMDPSCGWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCC3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
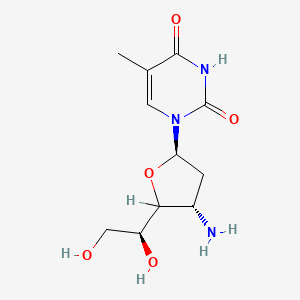
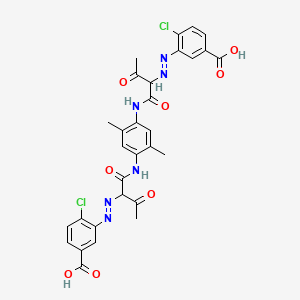


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
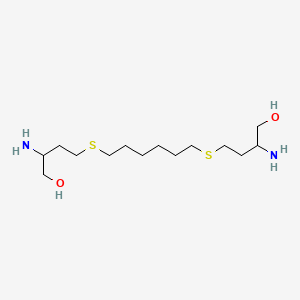

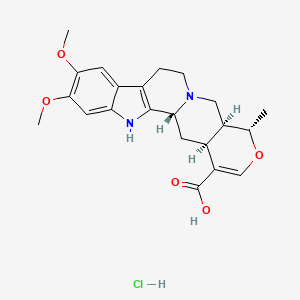
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)

